2,6-Diphenylpyrimidine-4(1H)-thione
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Overview
Description
2,6-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological and pharmaceutical significance. The presence of phenyl groups at the 2 and 6 positions, along with a thione group at the 4 position, imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione typically involves the reaction of benzamidine hydrochloride with (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide in ethanol . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2,6-Diphenylpyrimidine-4(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,6-Diphenylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triarylpyrimidines: These compounds have similar structural features but differ in the position and nature of the substituents.
4-(4-Aminophenyl)-2,6-diphenylpyrimidine: This compound has an amino group instead of a thione group at the 4 position.
Uniqueness
2,6-Diphenylpyrimidine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of phenyl groups and a thione moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
114197-31-8 |
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Molecular Formula |
C16H12N2S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2,6-diphenyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C16H12N2S/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChI Key |
XJQVEQKYEQGFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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